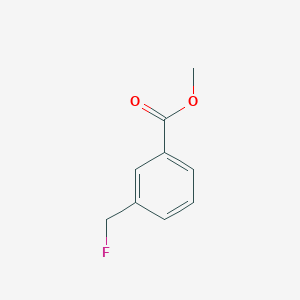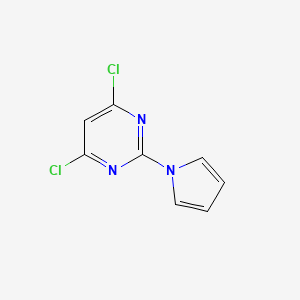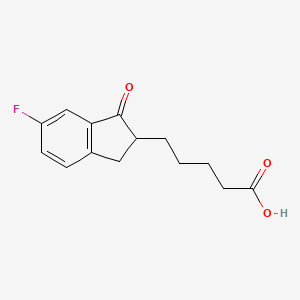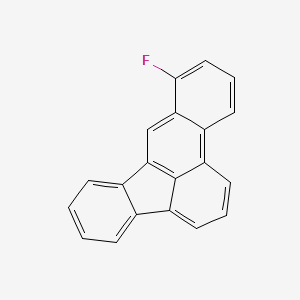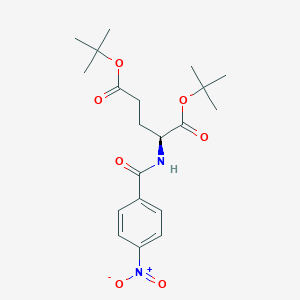
Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate is a chemical compound that belongs to the class of glutamic acid derivatives It is characterized by the presence of a nitrobenzoyl group attached to the glutamate backbone, with tert-butyl groups providing steric protection
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate typically involves the reaction of di-tert-butyl dicarbonate with 4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The tert-butyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bonds in the compound can be hydrolyzed to yield the corresponding carboxylic acids
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed for hydrolysis reactions
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: The products depend on the substituents introduced.
Hydrolysis: The major products are the corresponding carboxylic acids
科学研究应用
Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with biological molecules. The tert-butyl groups provide steric protection, influencing the compound’s reactivity and stability. The pathways involved include nucleophilic attack and subsequent formation of covalent bonds with target molecules .
相似化合物的比较
Similar Compounds
Di-tert-butyl N-(4-aminobenzoyl)-L-glutamate: Similar structure but with an amino group instead of a nitro group.
Di-tert-butyl N-(4-methylbenzoyl)-L-glutamate: Contains a methyl group instead of a nitro group.
Di-tert-butyl N-(4-chlorobenzoyl)-L-glutamate: Features a chloro group instead of a nitro group.
Uniqueness
Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity.
属性
CAS 编号 |
88050-23-1 |
|---|---|
分子式 |
C20H28N2O7 |
分子量 |
408.4 g/mol |
IUPAC 名称 |
ditert-butyl (2S)-2-[(4-nitrobenzoyl)amino]pentanedioate |
InChI |
InChI=1S/C20H28N2O7/c1-19(2,3)28-16(23)12-11-15(18(25)29-20(4,5)6)21-17(24)13-7-9-14(10-8-13)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,24)/t15-/m0/s1 |
InChI 键 |
FEQYGXQRTIOWPK-HNNXBMFYSA-N |
手性 SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
规范 SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine](/img/structure/B14379222.png)
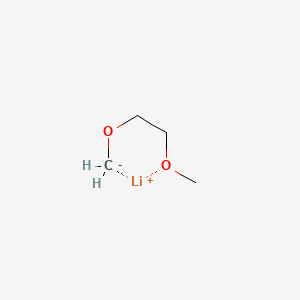
![2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B14379225.png)
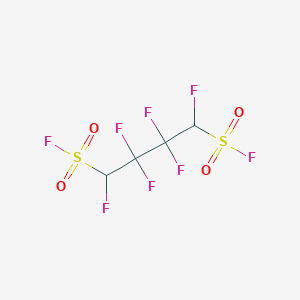
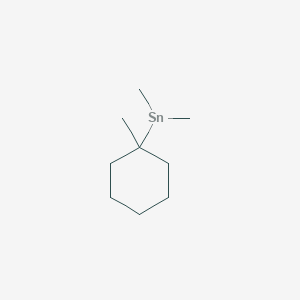

![N'-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide](/img/structure/B14379238.png)
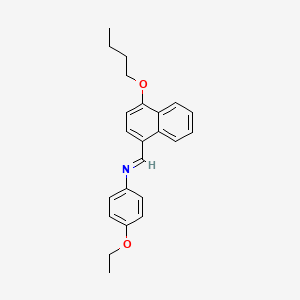
![2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14379249.png)
